molecular formula C21H18O5 B5160909 2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate

2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate

Cat. No.: B5160909
M. Wt: 350.4 g/mol
InChI Key: VIPXLQMQEIDXMH-UHFFFAOYSA-N
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Description

2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate is a complex organic compound with a unique structure that combines a furochromen ring system with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate typically involves multiple steps

    Preparation of the Furochromen Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions. For example, a precursor containing a hydroxyl group and a carbonyl group can undergo cyclization in the presence of a catalyst to form the furochromen ring.

    Introduction of the Benzoate Ester Group: The furochromen core can then be reacted with benzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties. It may be investigated for its effects on various diseases and conditions.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Nodakenin: A compound with a similar furochromen structure, known for its bioactive properties.

    Furochromen Derivatives: Various derivatives of furochromen with different substituents can be compared to highlight the unique features of 2-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl benzoate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-21(2,26-20(23)13-6-4-3-5-7-13)18-11-15-10-14-8-9-19(22)25-16(14)12-17(15)24-18/h3-10,12,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPXLQMQEIDXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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